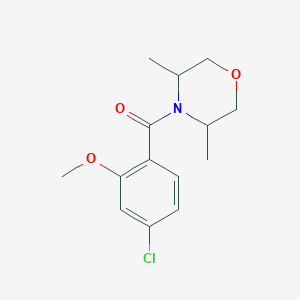
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one, also known as CPP, is a compound that has been widely used in scientific research for its ability to modulate N-methyl-D-aspartate (NMDA) receptors. These receptors are important for synaptic plasticity, learning, and memory. CPP has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, depression, and schizophrenia.
Mechanism of Action
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one acts as a competitive antagonist at the glycine binding site of the NMDA receptor. This results in a decrease in NMDA receptor activity, which in turn affects synaptic plasticity and learning and memory processes.
Biochemical and Physiological Effects:
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has been shown to enhance long-term potentiation (LTP) in the hippocampus, a brain region important for learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one in lab experiments is its ability to selectively modulate NMDA receptor activity. This allows researchers to study the specific role of NMDA receptors in various neurological disorders. However, one limitation of using 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of experimental animals.
Future Directions
There are several future directions for research on 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one. One area of interest is its potential therapeutic applications in neurological disorders. 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has shown promise in animal models of Alzheimer's disease and depression, and further studies are needed to determine its efficacy in humans. Another area of interest is the development of new compounds that can selectively modulate NMDA receptor activity without the potential toxicity of 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one. These compounds could have important therapeutic applications in a variety of neurological disorders.
Synthesis Methods
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one can be synthesized through a multistep process starting with the reaction of 2-chloroacetyl chloride with piperazine, followed by the reaction of the resulting intermediate with ethylamine and acetic anhydride. The final product is obtained through the reaction of this intermediate with 2-chloroacrolein.
Scientific Research Applications
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has been used extensively in scientific research to study the role of NMDA receptors in various neurological disorders. It has been shown to enhance memory and cognitive function in animal models of Alzheimer's disease and depression. 4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one has also been used to study the mechanisms underlying drug addiction and withdrawal.
properties
IUPAC Name |
4-(2-chloroprop-2-enyl)-3-ethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O/c1-3-8-9(13)11-4-5-12(8)6-7(2)10/h8H,2-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPPUQTBTOAPVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1CC(=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloroprop-2-enyl)-3-ethylpiperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
![2-cyclopropyl-5-[(6-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7593465.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-3-carboxylate](/img/structure/B7593482.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)